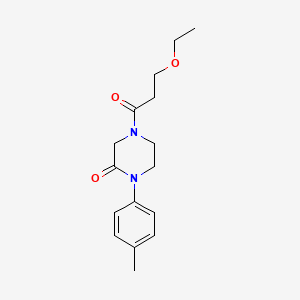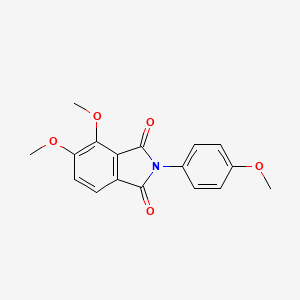
N-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to N-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, involves intricate chemical processes. For instance, one study describes the synthesis of a pyrazole derivative with methods that could be relevant for synthesizing similar thiazole compounds. This process involves characterizations such as NMR, mass spectra, and X-ray diffraction studies, highlighting the compound's thermal stability and structural attributes (Kumara et al., 2018). Another approach for synthesizing thiazole derivatives includes the "one-pot" reductive cyclization technique, using sodium dithionite as a reducing agent, which could be applied to the synthesis of N-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (Bhaskar et al., 2019).
Molecular Structure Analysis
The structural analysis of similar compounds through X-ray crystallography and Hirshfeld surface analysis provides insights into the molecular geometry, confirming twisted conformations and supramolecular interactions within the crystal structure. These analyses help understand the electronic structures and identify electrophilic and nucleophilic regions on the molecular surface, which are crucial for predicting reactivity and interactions with other molecules (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of thiazole derivatives is influenced by their structural features, such as the presence of methoxy and phenyl groups, which can affect the compound's ability to participate in various chemical reactions. For example, the synthesis process often involves nucleophilic substitution reactions, highlighting the compound's capacity to form new bonds and undergo transformation under specific conditions (Chu et al., 2021).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as thermal stability and solubility, play a significant role in their application potential. Compounds synthesized with specific structural features have shown to be thermally stable up to certain temperatures, which is an essential factor for their storage and application in various fields (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, electrophilic and nucleophilic regions, and potential for forming hydrogen bonds, are critical for understanding the compound's behavior in chemical reactions and its interactions with biological targets. Studies involving similar compounds provide valuable insights into these aspects, which can be extrapolated to N-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (Kumara et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-16(23-18(19-12)13-6-4-3-5-7-13)17(21)20-14-8-10-15(22-2)11-9-14/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHQKWXLDYDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5531851.png)
![3-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5531860.png)
![5-(ethylthio)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5531865.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5531882.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531884.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5531890.png)

![N-(2-methoxyethyl)-3-{[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5531911.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5531936.png)
![4-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5531940.png)

![2-methyl-N-[2-(methylthio)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5531950.png)